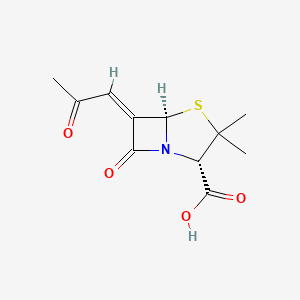
6-Acetylmethylenepenicillanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetylmethylenepenicillanic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibiotic Synthesis
6-Acetylmethylenepenicillanic acid serves as a precursor in the synthesis of various penicillin derivatives. Its structural characteristics allow for modifications that enhance antibacterial activity against resistant strains of bacteria.
- Semisynthetic Penicillins : The compound is utilized in the production of semisynthetic penicillins, which are designed to overcome the limitations of natural penicillins. For example, it can be acylated to produce derivatives with improved pharmacological properties, such as increased stability and broader spectrum activity against Gram-positive and Gram-negative bacteria .
- Modification Techniques : The acylation process typically involves coupling this compound with various acylating agents. Recent studies have demonstrated successful couplings with 5-mercapto-1,2,4-triazoles, resulting in new compounds that exhibit antibacterial properties comparable to established antibiotics like amoxicillin .
Structural Modifications and Derivative Development
The versatility of this compound allows for extensive structural modifications, leading to a variety of derivatives that can target different bacterial mechanisms.
- Diverse Derivatives : Research indicates that by altering the side chains or functional groups on the penicillin nucleus, scientists can create derivatives with enhanced efficacy against specific bacterial strains. For instance, coupling with different organic acids has led to the development of novel penicillin derivatives that show promising antibacterial activity .
- Case Studies : A notable case study involved the synthesis of a derivative through the reaction of this compound with various amino acids. This resulted in compounds that not only retained antibacterial activity but also exhibited reduced toxicity profiles compared to traditional penicillins .
Therapeutic Potential
Beyond its role in antibiotic synthesis, this compound has potential therapeutic applications in combination therapies.
- Combination Therapy : The compound can be used alongside β-lactamase inhibitors to enhance the effectiveness of existing antibiotics. This approach is particularly relevant in treating infections caused by β-lactamase-producing bacteria, which are resistant to standard penicillin therapies .
- Research Findings : Studies have shown that when combined with certain efflux pump inhibitors, this compound derivatives can significantly improve drug efficacy against resistant bacterial strains. This highlights its potential role in developing next-generation antibiotics .
Propiedades
Número CAS |
83151-26-2 |
|---|---|
Fórmula molecular |
C11H13NO4S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
(2S,5R,6E)-3,3-dimethyl-7-oxo-6-(2-oxopropylidene)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-5(13)4-6-8(14)12-7(10(15)16)11(2,3)17-9(6)12/h4,7,9H,1-3H3,(H,15,16)/b6-4+/t7-,9+/m0/s1 |
Clave InChI |
IKGZFJCMJFERPR-CNEXKXPGSA-N |
SMILES |
CC(=O)C=C1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
SMILES isomérico |
CC(=O)/C=C\1/[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
SMILES canónico |
CC(=O)C=C1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Key on ui other cas no. |
83151-26-2 |
Sinónimos |
6-acetylmethylenepenicillanic acid Ro 15-1903 Ro-15-1903 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















